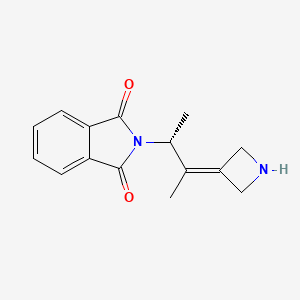
(R)-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a β-amino ketone.
Final Assembly: The final step involves coupling the azetidine-containing intermediate with the isoindoline core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline core, potentially yielding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the azetidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, they may be investigated as potential treatments for diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
類似化合物との比較
Similar Compounds
Isoindoline Derivatives: Compounds such as phthalimide and isoindoline-1,3-dione share the isoindoline core structure.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidinone share the azetidine ring structure.
Uniqueness
®-2-(3-(Azetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline core and the azetidine ring. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-[(2R)-3-(azetidin-3-ylidene)butan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H16N2O2/c1-9(11-7-16-8-11)10(2)17-14(18)12-5-3-4-6-13(12)15(17)19/h3-6,10,16H,7-8H2,1-2H3/t10-/m1/s1 |
InChIキー |
BTESCFJPIXDJSH-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C(=C1CNC1)C)N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC(C(=C1CNC1)C)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)
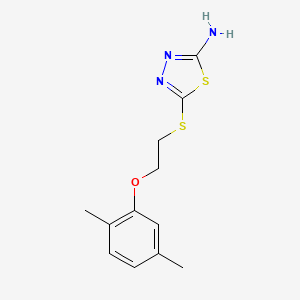
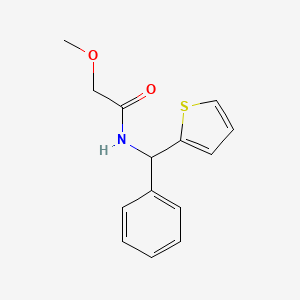
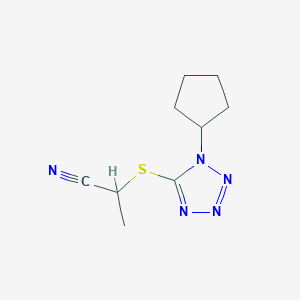
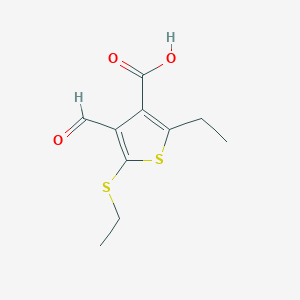
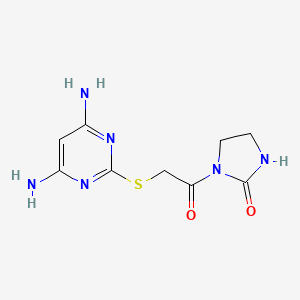
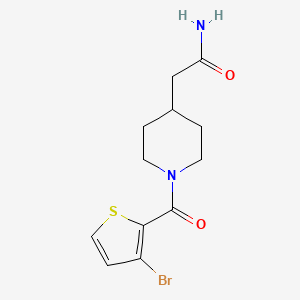
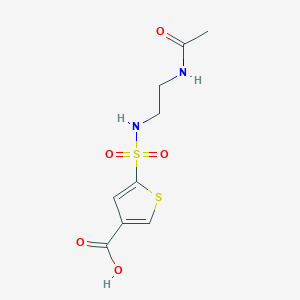
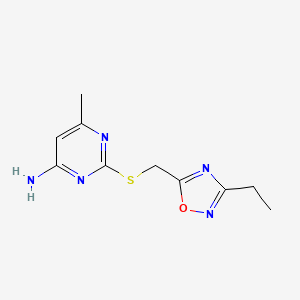
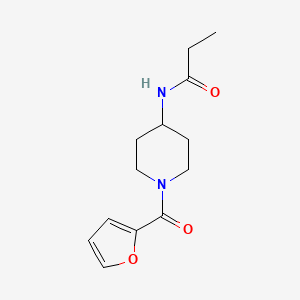
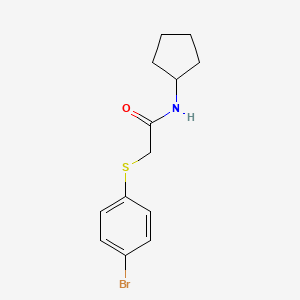
![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)
